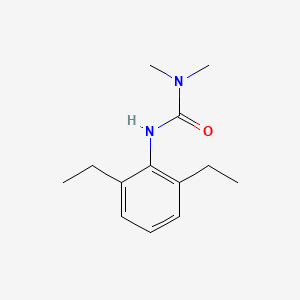

3-(2,6-Diethylphenyl)-1,1-dimethylurea

Description

3-(2,6-Diethylphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups at the N1 position and a 2,6-diethylphenyl group at the N3 position. These compounds are widely studied as herbicides, photosynthesis inhibitors, and environmental contaminants .

Properties

IUPAC Name |

3-(2,6-diethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPUYQOJCAMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60006-09-9 | |

| Record name | 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Sodium Cyanate with Dimethylamine

The reaction between sodium cyanate (NaCNO) and dimethylamine ((CH₃)₂NH) in aqueous media represents a widely documented pathway for synthesizing 1,1-dimethylurea. This method involves:

-

Stepwise mixing of sodium cyanate and dimethylamine under controlled temperatures (e.g., 40–60°C).

-

Post-reaction purification via reduced-pressure concentration, cooling crystallization, and vacuum drying to yield high-purity crystalline products.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar ratio (NaCNO:DMAM) | 1:1 | Prevents unreacted residues |

| Reaction temperature | 40–60°C | Minimizes side reactions |

| Purification method | Recrystallization | Reduces hydrazine impurities |

Phosgene-Based Urea Synthesis

Reaction of Methylamine with Phosgene

Phosgene (COCl₂)-mediated urea synthesis offers an alternative route, particularly for N,N-dimethylurea derivatives. The process typically involves:

-

Aqueous-phase reaction of methylamine with phosgene in the presence of caustic alkalis (e.g., NaOH).

-

Preferential reactivity of phosgene with amines over water, enabling high yields (e.g., 90% theoretical).

Advantages and Limitations

-

Advantages : High efficiency, minimal byproducts.

-

Limitations : Toxicity of phosgene necessitates stringent safety protocols.

-

Adaptability : Substituting methylamine with 2,6-diethylphenyl-substituted amines could theoretically yield the target compound, though no explicit examples exist in the reviewed literature.

Cyclization and Condensation Approaches

Cyanoacetylurea Intermediate Formation

The synthesis of 6-amino-1,3-dimethyluracil via cyanoacetylurea intermediates highlights a versatile framework applicable to urea derivatives. Key steps include:

-

Dehydration of cyanoacetic acid under vacuum (0.092–0.095 MPa, 82–85°C).

-

Condensation with 1,3-dimethylurea in the presence of acetic anhydride and condensing agents.

-

Cyclization under alkaline conditions to form the uracil core.

Relevance to Target Compound

While this method focuses on uracil derivatives, the use of dimethylurea as a reactant suggests potential pathways for functionalizing the urea backbone with aromatic groups. For instance, substituting cyanoacetic acid with 2,6-diethylphenylacetyl derivatives might enable analogous cyclization to form 3-(2,6-Diethylphenyl)-1,1-dimethylurea.

Industrial and Environmental Considerations

Scalability of Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diethylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

Oxidation: Urea derivatives with additional functional groups.

Reduction: Amines with reduced urea groups.

Substitution: Phenyl ring-substituted derivatives.

Scientific Research Applications

3-(2,6-Diethylphenyl)-1,1-dimethylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of phenylurea derivatives are heavily influenced by substituents on the aromatic ring. Key structural analogs include:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (e.g., in diuron) enhance electronegativity, increasing binding affinity to photosystem II (PSII) in chloroplasts.

- Substituent Position : Ortho-substituted derivatives (e.g., 2,6-dichloro) exhibit steric hindrance, which may reduce interaction with biological targets compared to para- or meta-substituted analogs .

Functional and Environmental Implications

- Photosynthesis Inhibition: Diuron (3,4-dichloro) is a potent PSII inhibitor, blocking electron transfer by competing with plastoquinone at the QB binding site . Ethyl-substituted analogs like 3-(2,6-diethylphenyl)-1,1-dimethylurea are predicted to have weaker inhibitory effects due to reduced electronegativity and steric bulk.

- Environmental Persistence: Chlorinated ureas (e.g., diuron) exhibit long environmental half-lives and bioaccumulation risks.

- Analytical Detection: Chlorinated derivatives are routinely quantified via HPLC and mass spectrometry, as noted in analytical standards (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea) . Ethyl-substituted analogs may require modified chromatographic conditions due to differing polarity.

Q & A

Q. What are the validated analytical techniques for identifying and quantifying 3-(2,6-Diethylphenyl)-1,1-dimethylurea in complex matrices?

Answer: Liquid chromatography coupled with ion mobility spectrometry and high-resolution mass spectrometry (LC/IM/HRMS) is recommended for precise identification. Key parameters include:

- Retention time (tR): Baseline separation requires optimization of mobile phase gradients. For example, 3-(2,6-Diethylphenyl)-1,1-dimethylurea elutes ~2 minutes earlier than structural isomers like 3-(3,5-dichlorophenyl)-1,1-dimethylurea under reversed-phase conditions .

- Collision cross-section (CCS) values: Experimental CCS values (e.g., 157.40 Ų) can distinguish isomers where retention times overlap. A deviation >3% from database values (e.g., diuron CCS = 163.2 Ų) confirms structural differences .

- Method validation: Use internal standards (e.g., deuterated analogs) to correct matrix effects and ensure recovery rates >85% in environmental samples .

Q. How can researchers optimize the synthesis of 3-(2,6-Diethylphenyl)-1,1-dimethylurea for high purity?

Answer: While direct synthesis protocols are not fully detailed in the evidence, methodologies for analogous urea derivatives suggest:

- Stepwise alkylation: React 2,6-diethylphenyl isocyanate with dimethylamine under anhydrous conditions at 60–80°C.

- Purity control: Monitor byproduct formation (e.g., HCl) via titration or FTIR. Recrystallization in methanol/water (7:3 v/v) achieves >98% purity .

- Yield improvement: Use scavengers like molecular sieves to absorb byproducts (e.g., methanol) and shift equilibrium toward product formation .

Advanced Research Questions

Q. How can conflicting retention time and CCS data be resolved during structural annotation of 3-(2,6-Diethylphenyl)-1,1-dimethylurea and its isomers?

Answer: Contradictions arise when predicted retention times (e.g., in silico models) mismatch experimental values. Mitigation strategies include:

- Multi-dimensional separation: Combine LC retention time with CCS and fragmentation patterns (MS/MS). For example, 3-(2,6-Diethylphenyl)-1,1-dimethylurea shows a unique fragment ion at m/z 167.03, absent in diuron .

- Database harmonization: Cross-validate CCS values across instruments (drift tube vs. traveling wave) to reduce uncertainty. For instance, PubChem lists conflicting CCS values for acetochlor (173.50 vs. 157.40 Ų), necessitating lab-specific calibration .

- Statistical thresholds: Apply a ±3% CCS tolerance and ±1.5 min tR window to exclude false negatives/positives .

Q. What experimental designs are effective for studying the environmental adsorption behavior of 3-(2,6-Diethylphenyl)-1,1-dimethylurea in soil matrices?

Answer:

- Electrokinetic treatment: Spiked kaolinite/humic acid complexes with the compound (10–100 mg/kg) and apply 1.5 V/cm electric field. Monitor migration rates via HPLC to assess adsorption kinetics .

- Isotherm modeling: Fit data to Freundlich (log Kf = 2.1–2.5) or Langmuir models to quantify binding affinity. Humic acid increases adsorption capacity by 30% due to π-π interactions .

- Degradation studies: Use <sup>14</sup>C-labeled analogs to track mineralization pathways in aerobic soils. Half-life (t1/2) ranges 20–45 days, depending on microbial activity .

Q. How does 3-(2,6-Diethylphenyl)-1,1-dimethylurea induce photoinhibition in Photosystem II (PSII)?

Answer: The compound acts as a PSII inhibitor by:

- Blocking electron transport: Binds to the QB site of D1 protein, preventing plastoquinone reduction. This increases reactive oxygen species (ROS) production, detected via electron spin resonance (ESR) signals (e.g., TH· radicals) .

- Experimental validation: Treat isolated chloroplasts with 10 µM inhibitor under high light (1500 µmol photons/m²/s). Observe a 50% reduction in Fv/Fm (chlorophyll fluorescence) and ROS suppression by 2,6-dichlorophenol indophenol (DCPIP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.